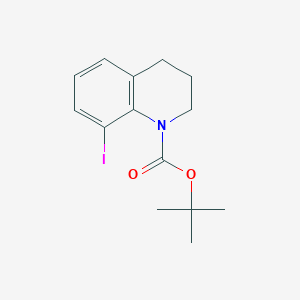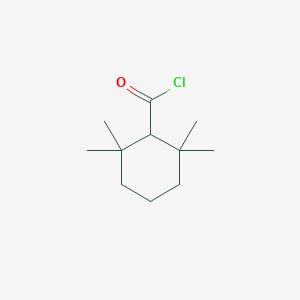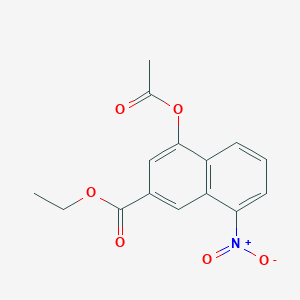
Aspulvinone G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspulvinone G is a naturally occurring compound primarily isolated from fungal metabolites. It belongs to the aspulvinone family, characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . Aspulvinones exhibit a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-DPPH radical, anti-fungal, and anti-α-glucosidase effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aspulvinone G can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN). Alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .
Industrial Production Methods: Industrial production of this compound involves the use of noble metal catalysis, harsh conditions, and other methods . noble metal catalysts often face high costs and scarce availability. The use of organolithium reagents requires low temperatures and specialized techniques, making it challenging for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Aspulvinone G undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different degrees of biological activity .
Aplicaciones Científicas De Investigación
Aspulvinone G has been extensively studied for its diverse biological activities . Some of its notable applications include:
Chemistry: this compound is used as a precursor in the synthesis of various bioactive compounds.
Biology: It exhibits antibacterial, anti-inflammatory, and anti-fungal properties.
Medicine: this compound has shown potential as an anti-tumor agent and an inhibitor of SARS-CoV-2 infection.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Aspulvinone G is part of a larger family of aspulvinones, which includes compounds such as aspulvinone A, B, C, D, E, and Q . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique due to its specific substitution pattern, which contributes to its distinct bioactivities .
Comparación Con Compuestos Similares
- Aspulvinone A
- Aspulvinone B
- Aspulvinone C
- Aspulvinone D
- Aspulvinone E
- Aspulvinone Q
Aspulvinone G stands out for its potent anti-tumor and anti-SARS-CoV-2 activities, making it a promising candidate for further research and development .
Propiedades
Número CAS |
55215-40-2 |
|---|---|
Fórmula molecular |
C17H12O6 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
(5Z)-3-(2,4-dihydroxyphenyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7- |
Clave InChI |
LNJMXTRRBBPZDK-AUWJEWJLSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)




![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)






